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Compound of Interest

Compound Name: RESTRICTOCIN

CAS No.: 1406-72-0

Cat. No.: B1170600

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ribonuclease

restrictocin as a powerful tool for investigating ribosome structure and function. The protocols

detailed below, along with the presented data, offer a framework for employing restrictocin in

structural biology, mechanistic studies of translation, and for the development of novel

therapeutics targeting the ribosome.

Introduction
Restrictocin, a ribotoxin produced by the fungus Aspergillus restrictus, is a highly specific

endoribonuclease that catalytically inactivates eukaryotic ribosomes.[1] Its exquisite specificity

for a single phosphodiester bond within the universally conserved sarcin/ricin loop (SRL) of the

28S ribosomal RNA (rRNA) makes it an invaluable probe for studying ribosome architecture

and the mechanism of protein synthesis.[2][3] This document outlines the principles of using

restrictocin and provides detailed protocols for its application in ribosome research.
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Restrictocin targets the GAGA tetraloop within the SRL, a critical component of the ribosomal

GTPase-associated center.[2][4] It cleaves the phosphodiester bond between G4325 and

A4326 (in rat 28S rRNA nomenclature), leading to the inhibition of protein synthesis by

preventing the binding of elongation factors.[1] This specific cleavage event can be used to

footprint the SRL, providing insights into its structure and accessibility. The interaction is highly

efficient, driven by electrostatic interactions between the positively charged restrictocin and

the negatively charged ribosome.

Data Presentation
Quantitative Analysis of Restrictocin Activity
The following tables summarize key quantitative data regarding the interaction of restrictocin
with the ribosome and its inhibitory effects.
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Parameter Value Species/System Reference

Inhibition of Protein

Synthesis

IC50 (in vitro

translation)
~3 nM

Rabbit Reticulocyte

Lysate
[1]

Concentration for 80%

inhibition
6 nM

Rat Brain Protein

Synthesis
[5][6]

Kinetic Parameters

(Wild-Type

Restrictocin)

kcat ~1 s⁻¹
Minimal SRL substrate

& Ribosome
[2]

Km Not readily saturated Ribosome [2]

kcat/Km 1.7 x 10¹⁰ M⁻¹s⁻¹ Ribosome [2]

Kinetic Parameters

(Restrictocin Mutants)

H49A mutant
Quantitative loss of

specificity
N/A [3]

K110A, K111A,

K113A mutants

Reduced catalytic

activity
N/A [3]

Cytotoxicity of

Restrictocin-Based

Immunotoxins

IC50 (MBr1-Res

conjugate)

600-1500 times more

potent than

unconjugated Res

MCF-7 cells

IC50 (TGFα-

restrictocin)
Cell-line dependent EGFR positive cells
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IC50 (restrictocin-

TGFα)

Generally more active

than TGFα-restrictocin
EGFR positive cells

Experimental Protocols
Protocol 1: Purification of Recombinant Restrictocin
This protocol describes the expression and purification of recombinant restrictocin from E.

coli.

Materials:

E. coli BL21(DE3) cells

pET expression vector containing the restrictocin gene

LB Broth with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL

lysozyme, protease inhibitors)

Denaturation Buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT)

Renaturation Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM reduced glutathione, 0.1

mM oxidized glutathione)

Dialysis Buffer (20 mM MES pH 6.0, 50 mM NaCl)

S-Sepharose cation exchange column

Gel filtration column

Procedure:

Transform the restrictocin expression plasmid into E. coli BL21(DE3) cells.
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Inoculate a starter culture and grow overnight.

Inoculate a larger culture and grow to an OD600 of 0.6-0.8.

Induce protein expression with 1 mM IPTG and grow for an additional 3-4 hours.

Harvest the cells by centrifugation.

Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

Sonicate the cells to lyse and centrifuge to pellet the inclusion bodies.

Wash the inclusion bodies with a buffer containing 2 M urea and 2% Triton X-100.

Solubilize the inclusion bodies in Denaturation Buffer.

Remove insoluble material by centrifugation.

Refold the protein by rapid dilution into ice-cold Renaturation Buffer.

Stir gently at 4°C overnight.

Concentrate the refolded protein and dialyze against Dialysis Buffer.

Purify the protein using an S-Sepharose column, eluting with a NaCl gradient.

Further purify the protein by gel filtration chromatography.

Assess purity by SDS-PAGE and determine concentration.

Protocol 2: In Vitro Transcription of Sarcin/Ricin Loop
(SRL) RNA
This protocol is for generating a minimal SRL RNA substrate for in vitro assays.

Materials:

Linearized DNA template containing the SRL sequence downstream of a T7 RNA

polymerase promoter.
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T7 RNA Polymerase

10x Transcription Buffer

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

RNase Inhibitor

DNase I (RNase-free)

Denaturing polyacrylamide gel (8 M Urea)

Elution Buffer (0.5 M Ammonium Acetate, 1 mM EDTA)

Procedure:

Set up the in vitro transcription reaction at room temperature by combining the DNA

template, 10x Transcription Buffer, NTPs, RNase Inhibitor, and T7 RNA polymerase.

Incubate the reaction at 37°C for 2-4 hours.

Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to digest the

DNA template.

Stop the reaction by adding a formamide-containing loading buffer.

Purify the transcribed RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

Visualize the RNA by UV shadowing.

Excise the band corresponding to the SRL RNA.

Elute the RNA from the gel slice by incubating in Elution Buffer overnight at 4°C with gentle

shaking.

Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free

water.

Quantify the RNA concentration.
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Protocol 3: Analysis of Ribosome Cleavage by Primer
Extension
This protocol details the mapping of the restrictocin cleavage site on the 28S rRNA.

Materials:

Purified eukaryotic ribosomes

Purified recombinant restrictocin

Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.6, 100 mM KCl, 5 mM MgCl2)

RNA extraction reagent (e.g., TRIzol)

A 5'-end labeled DNA primer complementary to a sequence downstream of the SRL in the

28S rRNA

Reverse Transcriptase (e.g., AMV or M-MuLV)

dNTPs

Denaturing polyacrylamide sequencing gel

Sanger sequencing ladder of the 28S rRNA gene generated with the same primer

Procedure:

Incubate purified ribosomes with varying concentrations of restrictocin in Reaction Buffer for

a defined time at 37°C.

Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS) and

immediately proceed to RNA extraction.

Extract total RNA from the reaction mixture.

Anneal the 5'-end labeled primer to the extracted RNA by heating to 65°C and slowly cooling

to room temperature.
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Perform the primer extension reaction by adding reverse transcriptase and dNTPs, and

incubating at 42°C for 1 hour.

Terminate the reaction and precipitate the cDNA products.

Resuspend the cDNA in a formamide-containing loading buffer.

Analyze the products on a denaturing polyacrylamide sequencing gel alongside a Sanger

sequencing ladder of the corresponding 28S rRNA gene region.

The band corresponding to the cleavage product will migrate to a position on the gel that

indicates the precise 5' end of the cleaved rRNA fragment, allowing for the identification of

the restrictocin cleavage site.

Protocol 4: Cryo-Electron Microscopy of the Ribosome-
Restrictocin Complex
This protocol provides a general framework for preparing ribosome-restrictocin complexes for

cryo-EM analysis.

Materials:

Highly purified and active eukaryotic ribosomes

Purified recombinant restrictocin

Cryo-EM Grid Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl2)

Vitrification device (e.g., Vitrobot)

Cryo-EM grids (e.g., C-flat™ or Quantifoil®)

Procedure:

Complex Formation:

Incubate purified ribosomes with a molar excess of restrictocin in Cryo-EM Grid Buffer on

ice for a specified time (e.g., 15-30 minutes) to allow for binding and cleavage. The optimal
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ratio and incubation time should be determined empirically.

Grid Preparation:

Glow-discharge the cryo-EM grids to make them hydrophilic.

Apply 3-4 µL of the ribosome-restrictocin complex solution to the grid.

Blot the grid to remove excess liquid, leaving a thin film of the sample.

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification

device.

Data Collection and Analysis:

Transfer the vitrified grids to a cryo-electron microscope.

Collect a large dataset of images of the frozen-hydrated particles.

Process the images using single-particle analysis software to obtain a 3D reconstruction of

the ribosome-restrictocin complex.
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Caption: Mechanism of restrictocin action on the eukaryotic ribosome.

Start: Ribosome + Restrictocin

Incubation

RNA Extraction

Anneal Labeled Primer

Reverse Transcription

Denaturing PAGE

Autoradiography &
Cleavage Site Mapping

End

Click to download full resolution via product page

Caption: Workflow for primer extension analysis of restrictocin cleavage.
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Caption: Workflow for cryo-EM analysis of the ribosome-restrictocin complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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